molecular formula C8H11NO B13152957 1-(Piperidin-2-yl)prop-2-yn-1-one

1-(Piperidin-2-yl)prop-2-yn-1-one

Cat. No.: B13152957
M. Wt: 137.18 g/mol
InChI Key: YTFNNIKGLNVTER-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO It is a piperidine derivative, characterized by the presence of a piperidine ring attached to a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one typically involves the reaction of piperidine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-2-yl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-yl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the piperidine ring and the propynyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-piperidin-2-ylprop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h1,7,9H,3-6H2

InChI Key

YTFNNIKGLNVTER-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCCN1

Origin of Product

United States

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